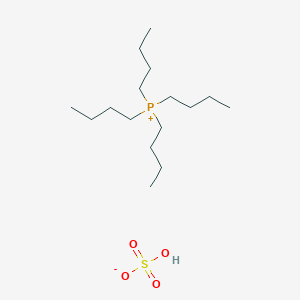
Tetrabutylphosphonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphonium hydrogen sulfate, also known as this compound, is a useful research compound. Its molecular formula is C16H37O4PS and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications Overview
Organic Synthesis
TBPH is particularly useful in organic synthesis due to its ability to stabilize reactive intermediates. It has been successfully employed in:
- Hydrocarboxylation Reactions : TBPH acts as a cocatalyst, improving yields in the production of propionic acid from ethylene .
- Synthesis of Ketones : Its role in facilitating the formation of ketones through hydrocarboxylation demonstrates its utility in creating valuable organic compounds.
Chromatography
In analytical chemistry, TBPH is widely recognized for its role as an ion-pair reagent:
- HPLC Applications : It enhances the separation efficiency of ionic compounds during high-performance liquid chromatography (HPLC). Its ability to form ion pairs with analytes allows for better retention on the stationary phase, leading to improved resolution .
| Chromatographic Properties | Value |
|---|---|
| Minimum Assay (Acidimetric) | 99% |
| Absorbance at 210 nm | ≤0.500 |
| Absorbance at 230 nm | ≤0.150 |
Phase Transfer Catalysis
TBPH facilitates reactions between reactants that are not easily mixed:
- Mechanism : By transferring ions from one phase to another, TBPH increases the accessibility of reactants, thereby enhancing reaction rates.
- Applications : It is applied in various synthetic pathways where traditional methods may be inefficient due to phase limitations.
Case Study 1: Hydrocarboxylation of Ethylene
A study demonstrated the effectiveness of TBPH as a cocatalyst in the hydrocarboxylation of ethylene to produce propionic acid. The presence of TBPH significantly increased both the reaction rate and yield compared to reactions conducted without it.
Case Study 2: Ion-Pair Chromatography
Research involving the separation of complex mixtures using HPLC showed that TBPH improved the resolution and sensitivity of analyses involving ionic compounds. This was particularly evident when analyzing pharmaceutical samples where precision is critical.
Eigenschaften
CAS-Nummer |
108203-01-6 |
|---|---|
Molekularformel |
C16H37O4PS |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
hydrogen sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YXBZWFCHTPBJEK-UHFFFAOYSA-M |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] |
Kanonische SMILES |
[H+].CCCC[P+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
Piktogramme |
Irritant |
Synonyme |
TETRABUTYLPHOSPHONIUM HYDROGEN SULFATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















